molecular formula C19H16N2O2 B2936692 (E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-91-0

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2936692
CAS No.: 885190-91-0
M. Wt: 304.349
InChI Key: WULICNYIDLNCPR-WYMLVPIESA-N
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Description

The compound “(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyrroloquinazolinone core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding interactions .

Scientific Research Applications

Antitubercular Activity

Research on substituted quinazolines, including benz[h]quinazolines and benzo[g]indazoles, has demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds, evaluated for their efficacy, showed promising results, highlighting the potential of quinazolinone derivatives in addressing tuberculosis, a major global health issue (Maurya et al., 2013).

Antioxidant Properties

Quinazolin derivatives have also been studied for their antioxidant capabilities. Synthesized compounds demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO) radicals, surpassing common antioxidants like ascorbic acid in efficacy. This suggests the potential of quinazolinone derivatives in contributing to antioxidant research and their application in managing oxidative stress-related conditions (Al-azawi, 2016).

Anti-inflammatory Activity

Fluorine-substituted quinazolinone derivatives have been synthesized and shown to exhibit potential anti-inflammatory effects. Studies involving these compounds revealed an inhibitory effect on LPS-induced NO secretion, suggesting their utility in the development of new anti-inflammatory agents (Sun et al., 2019).

Biodistribution and Tumor Targeting

The biodistribution of radiolabeled quinazolinone derivatives has been explored in tumor-bearing mice, providing insights into the potential of these compounds in developing radiopharmaceuticals for cancer diagnosis or therapy. The studies focused on optimizing labeling conditions and evaluating tumor uptake, indicating the role of quinazolinone derivatives in targeting tumor cells (Al-Salahi et al., 2018).

Breast Cancer Inhibition

Quinazolinone derivatives have also been investigated for their role in inhibiting breast cancer cell growth. Research indicates that certain compounds within this class can effectively inhibit cell proliferation and induce apoptosis in cancer cells, without affecting normal breast epithelial cells. This suggests their potential as therapeutic agents in breast cancer treatment (Rizza et al., 2016).

Mechanism of Action

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Future research could involve studying the biological activity of this compound, as well as developing more efficient synthesis methods . Additionally, the compound could potentially be modified to improve its activity or reduce any side effects .

Properties

IUPAC Name

(3E)-3-[(2-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-17-9-5-2-6-13(17)12-14-10-11-21-16-8-4-3-7-15(16)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULICNYIDLNCPR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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